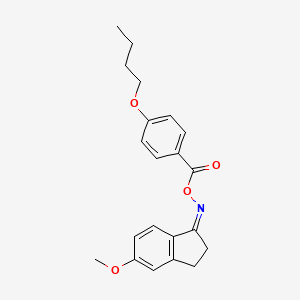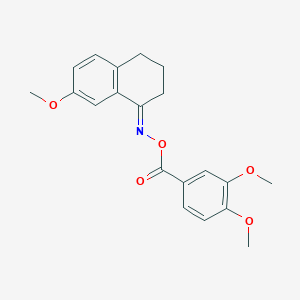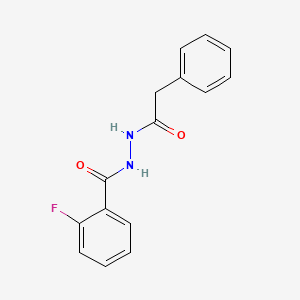![molecular formula C13H10FN3O2 B3899987 N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3899987.png)
N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide
Overview
Description
N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide, also known as PFI-3, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer therapy. PFI-3 has been shown to selectively inhibit the activity of the histone methyltransferase SETD7, which plays a crucial role in the epigenetic regulation of gene expression.
Mechanism of Action
SETD7 is a histone methyltransferase that catalyzes the methylation of lysine 4 on histone H3, a modification that is associated with gene activation. N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide binds to the active site of SETD7 and inhibits its methyltransferase activity, leading to a decrease in the levels of H3K4me1 and H3K4me2. This results in the downregulation of genes that are involved in cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of smooth muscle cells, making it a potential therapeutic agent for vascular diseases. This compound has also been shown to increase insulin sensitivity in obese mice, suggesting a potential use in the treatment of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide is its selectivity for SETD7, which reduces the potential for off-target effects. This compound is also relatively easy to synthesize and has good stability. However, this compound has some limitations for lab experiments. For example, this compound has low solubility in aqueous solutions, which can make it difficult to work with. This compound also has limited bioavailability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for the study of N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide. One area of interest is the development of more potent and selective SETD7 inhibitors that can overcome the limitations of this compound. Another area of interest is the investigation of the role of SETD7 in other diseases, such as cardiovascular and metabolic diseases. Finally, the combination of this compound with other anticancer agents, such as immunotherapy, is an area of ongoing research.
Scientific Research Applications
N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide has been extensively studied for its potential use in cancer therapy. SETD7 is overexpressed in several types of cancer, including breast, prostate, and liver cancer, and has been implicated in tumor growth and metastasis. Inhibition of SETD7 activity by this compound has been shown to reduce the proliferation and migration of cancer cells in vitro and in vivo. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2/c14-11-3-1-10(2-4-11)13(18)19-17-12(15)9-5-7-16-8-6-9/h1-8H,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHXAZNWBMWSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON=C(C2=CC=NC=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O/N=C(/C2=CC=NC=C2)\N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylbenzyl)acetamide](/img/structure/B3899907.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B3899914.png)
![2-[(3-chlorobenzyl)thio]-N'-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B3899916.png)
![N-(2-phenoxyethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B3899923.png)

![2-({2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}thio)-N-phenylacetamide](/img/structure/B3899936.png)

![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B3899950.png)

![(2-furylmethyl)methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amine](/img/structure/B3899963.png)

![4-methyl-N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3899995.png)

![N'-[(3-methylbenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3900003.png)